Cas no 3002441-85-9 (Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate)

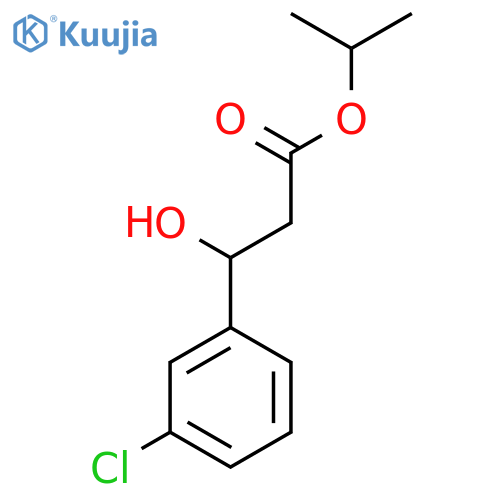

3002441-85-9 structure

商品名:Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate

Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate

- 3002441-85-9

- Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate

-

- インチ: 1S/C12H15ClO3/c1-8(2)16-12(15)7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11,14H,7H2,1-2H3

- InChIKey: QFGKSEJIMFCDAT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)C(CC(=O)OC(C)C)O

計算された属性

- せいみつぶんしりょう: 242.0709720g/mol

- どういたいしつりょう: 242.0709720g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.199±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 354.7±27.0 °C(Predicted)

- 酸性度係数(pKa): 13.33±0.20(Predicted)

Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB605383-250mg |

Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate; . |

3002441-85-9 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB605383-5g |

Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate; . |

3002441-85-9 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB605383-1g |

Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate; . |

3002441-85-9 | 1g |

€659.60 | 2024-07-19 |

Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

3002441-85-9 (Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3002441-85-9)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315